molecular formula C12H7ClF5NO B2925148 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride CAS No. 331632-58-7

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride

Cat. No. B2925148
CAS RN: 331632-58-7
M. Wt: 311.64
InChI Key: IVMJKIZBCJNWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” is a chemical compound with the molecular formula C12H7ClF5NO and a molecular weight of 311.64 . It is related to the compound “(2,3,4,5,6-pentafluorophenoxy)acetic acid” which has a linear formula of C8H3F5O3 .


Molecular Structure Analysis

The molecular structure of “3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” consists of a benzene ring (aniline) attached to a pentafluorophenoxy group, with a hydrochloride group attached to the nitrogen atom of the aniline . The presence of the pentafluorophenoxy group suggests that this compound may exhibit unique properties due to the high electronegativity of fluorine atoms.

Scientific Research Applications

Catalytic Bond-Forming Reactions

Researchers have explored the role of pentafluorophenyl derivatives in catalytic bond-forming reactions, highlighting their utility in single-electron transfer (SET) processes. These processes involve electron donor-acceptor (EDA) complexes and are pivotal in generating α-aminoalkyl radicals for additions to electron-deficient olefins. Such mechanisms underscore the potential of pentafluorophenyl-based compounds in redox catalysis, contributing to advancements in organic synthesis and materials science (Aramaki et al., 2020).

Synthesis and Characterization of Pentazole Anion

The synthesis of pentazole anions from derivatives like 3,5-dimethyl-4-hydroxy aniline hydrochloride demonstrates the compound's role in creating novel nitrogen-rich materials. Such materials are of interest for their potential applications in energetic materials and the study of aromaticity in pentazole anions, indicating the versatility of pentafluorophenyl derivatives in synthesizing complex organic compounds with unique properties (Xu Bing-tao et al., 2017).

Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane and its derivatives have found extensive use as catalysts or stoichiometric reagents in various reactions, including hydrometallation, alkylation, and catalyzed aldol-type reactions. The unique electron-deficient nature of these compounds makes them highly effective in stabilizing less favored tautomeric forms and inducing unusual reactions, thereby expanding the toolkit available for organic synthesis and the development of novel reaction mechanisms (Erker, 2005).

Electrochemical Applications

The exploration of highly fluorinated materials for applications such as electrolyte additives in lithium-ion batteries showcases the significance of pentafluorophenyl derivatives in enhancing battery safety and performance. These compounds function as both redox shuttles for overcharge protection and anion receptors, illustrating their potential in addressing key challenges in energy storage technologies (Chen & Amine, 2007).

Safety and Hazards

The safety and hazards associated with “3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” are not specified in the available resources . As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm.

properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJKIZBCJNWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.